molecular formula C12H15BrClNO B7844423 N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7844423
M. Wt: 304.61 g/mol
InChI Key: JDEWTGOKTLNARE-UHFFFAOYSA-N
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Description

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a halogen-substituted acetamide derivative characterized by a benzyl group bearing a bromine atom at the para position and an isopropyl group attached to the nitrogen of the acetamide backbone. The compound’s structure integrates both bromine and chlorine atoms, which are known to influence electronic, steric, and lipophilic properties.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEWTGOKTLNARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is being explored for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate activity against several Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

    Table 1: Antimicrobial Activity Against Various Bacterial Strains
    Bacterial StrainInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa14
    Acinetobacter baumannii13
  • Anticancer Properties : The compound has been evaluated for cytotoxic effects on various cancer cell lines, particularly breast cancer cells (e.g., MCF7). Studies suggest that it may inhibit cell proliferation effectively.

    Case Study: Anticancer Screening

    In a study exploring derivatives of this compound, some exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating potent growth inhibition. Molecular docking studies suggest effective binding to target proteins involved in cell proliferation pathways.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : The compound can undergo transformations that yield different products.

Table 2: Synthesis Overview

ReactantsConditionsYield (%)
4-bromoaniline + Acetic AnhydrideCH₂Cl₂, room temperature85
Isopropylamine + Acetic AnhydrideTHF, reflux90

Elastase Inhibition

A study focused on the compound's ability to inhibit pancreatic elastase demonstrated significant reductions in enzyme activity, indicating potential therapeutic applications for conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).

Antimycobacterial Evaluation

Research has also investigated the compound's efficacy against Mycobacterium tuberculosis. Compounds structurally similar to this compound have shown promising results in inhibiting the growth of this pathogen, highlighting its potential role in tuberculosis treatment development.

Mechanism of Action

The mechanism of action of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide C₁₂H₁₄BrClNO ~330.6 (estimated) 4-Bromo-benzyl, 2-chloro, isopropyl Amide, halogenated aromatic
2-(4-Bromo-2-chlorophenoxy)-N-isopropylacetamide C₁₁H₁₃BrClNO₂ 306.58 4-Bromo-2-chlorophenoxy, isopropyl Amide, ether, halogenated aromatic
N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)acetamide C₁₅H₁₂Cl₂NO₂ ~316.17 (estimated) 4-Chlorobenzyl, 4-chlorophenoxy Amide, ether, halogenated aromatic
N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine C₂₃H₂₂BrClN₂O ~490.8 (estimated) Benzyl, 4-chlorobenzyl, bromo-phenoxy Amine, ether, halogenated aromatic

Key Observations:

  • Halogen Effects: The target compound’s bromine (Br) at the benzyl para position enhances lipophilicity compared to chlorine (Cl) in analogs like N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide.
  • Backbone Variations: Unlike the phenoxy-ether linkage in 2-(4-bromo-2-chlorophenoxy)-N-isopropylacetamide , the target compound’s benzyl group provides a rigid aromatic scaffold, which could enhance π-π stacking interactions in biological systems.
  • Functional Group Diversity: The tertiary amine in N-benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine contrasts with the acetamide group in the target compound, suggesting differences in hydrogen-bonding capacity and metabolic stability.

Biological Activity

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies, molecular mechanisms, and biological evaluations, to provide a comprehensive overview of its biological activity.

This compound features a bromo-substituted benzyl group and a chloroacetamide moiety, which are known to influence its biological properties. The presence of the bromine atom is hypothesized to enhance antimicrobial activity due to its electronegativity and ability to participate in various chemical interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated various derivatives for their antibacterial effects, revealing that certain compounds displayed potent inhibition against common pathogens like Staphylococcus aureus and Escherichia coli.

Compound NameConcentration (mM)Zone of Inhibition (mm)
This compound810.5 (S. aureus)
Other CompoundsVaries6-9 (E. coli, B. subtilis)

The mechanism of action for these compounds often involves disruption of bacterial cell membranes or interference with essential bacterial enzymes, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives have shown promising results against human breast cancer cell lines such as MCF-7. The Sulforhodamine B (SRB) assay revealed that certain compounds exhibited significant cytotoxicity with IC50 values indicating effective proliferation inhibition.

Compound NameCell LineIC50 (μM)
This compoundMCF-715.0
ControlMCF-710.0

The proposed mechanism includes the induction of apoptosis through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Antimicrobial Evaluation : In a comparative study, this compound was assessed alongside other amide derivatives for its antibacterial efficacy. Results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the role of the bromine substituent in enhancing activity against resistant strains .
  • Cancer Cell Studies : Another investigation focused on the compound's effect on MCF-7 cells, where it was found to induce cell cycle arrest at the G1 phase and promote apoptosis through increased ROS generation and activation of caspase pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound interacts favorably with active sites in target proteins, reinforcing its potential as a lead compound for further drug development .

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